molecular formula C19H19N5O2 B2839373 2-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}quinoxaline CAS No. 2034250-71-8

2-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}quinoxaline

Numéro de catalogue: B2839373
Numéro CAS: 2034250-71-8
Poids moléculaire: 349.394
Clé InChI: JEGDSVDPAQHIAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}quinoxaline is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
The exact mass of the compound (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Synthesis and Antibacterial Activity : A study by Inoue et al. (1994) synthesized a novel series of tetracyclic quinolone antibacterials with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994).

  • Structure-Activity Relationship in Pharmacology : Höglund et al. (2006) explored the structure-activity relationship of quinoline derivatives as alpha(2C)-adrenoceptor antagonists, demonstrating the importance of substitutions in the quinoline ring for achieving potent antagonist activities (Höglund et al., 2006).

  • Molecular Docking and Estrogen Receptor Binding : Parveen et al. (2017) reported the synthesis of chromene and quinoline conjugates with potential anti-proliferative activities against breast cancer cell lines. Molecular docking studies were performed to analyze their binding affinities, indicating their significance in cancer research (Parveen et al., 2017).

  • Design of Novel Anticancer Agents : Perreault et al. (2017) designed a mestranol derivative with potent in vitro and in vivo activities against breast cancer, highlighting the significance of structural modifications in enhancing drug efficacy (Perreault et al., 2017).

  • Pharmacological Evaluation of TRPV4 Antagonists : Tsuno et al. (2017) identified a series of methanone derivatives as selective antagonists of the TRPV4 channel, showing analgesic effects in models of induced hyperalgesia, thereby contributing to pain treatment research (Tsuno et al., 2017).

  • Antimicrobial Evaluation of Fluoroquinolone Derivatives : Srinivasan et al. (2010) synthesized and evaluated fluoroquinolone derivatives for their antibacterial and antifungal activities, indicating their potential in addressing microbial resistance (Srinivasan et al., 2010).

  • Pharmacokinetics and Anti-Fibrotic Potential : Kim et al. (2008) investigated the pharmacokinetics and metabolism of an ALK5 inhibitor, demonstrating its potential as an oral anti-fibrotic drug (Kim et al., 2008).

Propriétés

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13-8-9-18(23-22-13)26-14-5-4-10-24(12-14)19(25)17-11-20-15-6-2-3-7-16(15)21-17/h2-3,6-9,11,14H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGDSVDPAQHIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.